molecular formula C21H43NO2 B14470797 (Z)-octadec-9-enoic acid;propan-2-amine CAS No. 68650-93-1

(Z)-octadec-9-enoic acid;propan-2-amine

Cat. No.: B14470797
CAS No.: 68650-93-1
M. Wt: 341.6 g/mol
InChI Key: LOTPPNZMKIOSBW-KVVVOXFISA-N
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Description

(Z)-octadec-9-enoic acid;propan-2-amine is a compound that combines the properties of an unsaturated fatty acid and an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-octadec-9-enoic acid;propan-2-amine typically involves the reaction of (Z)-octadec-9-enoic acid with propan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amide bond. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(Z)-octadec-9-enoic acid;propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced forms, and substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-octadec-9-enoic acid;propan-2-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential role in cell signaling and membrane structure. Its amphiphilic nature makes it a candidate for use in the development of biomimetic membranes and drug delivery systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the treatment of inflammatory diseases and as an antimicrobial agent.

Industry

In industrial applications, this compound is used in the formulation of surfactants, lubricants, and coatings. Its ability to modify surface properties makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-octadec-9-enoic acid;propan-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The unsaturated fatty acid moiety can integrate into lipid bilayers, affecting membrane fluidity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Oleic acid: A monounsaturated fatty acid with similar structural features.

    Linoleic acid: A polyunsaturated fatty acid with two double bonds.

    Stearic acid: A saturated fatty acid with no double bonds.

Uniqueness

(Z)-octadec-9-enoic acid;propan-2-amine is unique due to the presence of both an unsaturated fatty acid and an amine group. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.

Properties

CAS No.

68650-93-1

Molecular Formula

C21H43NO2

Molecular Weight

341.6 g/mol

IUPAC Name

(Z)-octadec-9-enoic acid;propan-2-amine

InChI

InChI=1S/C18H34O2.C3H9N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3(2)4/h9-10H,2-8,11-17H2,1H3,(H,19,20);3H,4H2,1-2H3/b10-9-;

InChI Key

LOTPPNZMKIOSBW-KVVVOXFISA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.CC(C)N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.CC(C)N

Origin of Product

United States

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